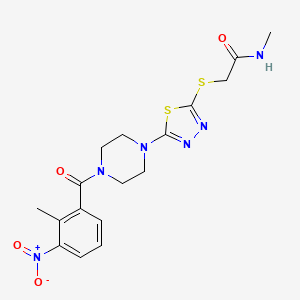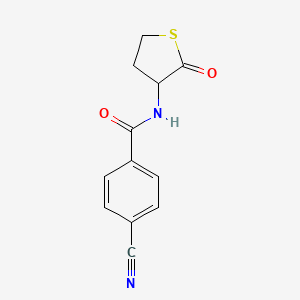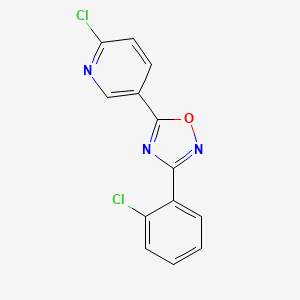
2-Chloro-5-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)pyridine is a useful research compound. Its molecular formula is C13H7Cl2N3O and its molecular weight is 292.12. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Assessment
The compound is involved in the synthesis of novel heterocyclic structures, such as triazoles and oxadiazoles, which exhibit a variety of biological properties. A study by (Karpina et al., 2019) discusses the synthesis of 2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides and their biological assessment.
Antitumor Activity
Research on the design and potential medical application of novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives related to natural products has shown promise in antitumor activity. Maftei et al. (2016) describe the synthesis and investigation of these compounds' antitumor properties (Maftei et al., 2016).
Structural Analysis
A study by Fun et al. (2012) focuses on the structural analysis of a related compound, providing insights into the molecular arrangement and interactions important for scientific research (Fun et al., 2012).
Photophysical Properties
Research on the improved photophysical properties of composite fibers doped with Re(I) complex discusses the use of similar compounds in materials science for enhanced emissive performance (Nie et al., 2015).
Apoptosis Inducers and Anticancer Agents
Zhang et al. (2005) identified a compound as a novel apoptosis inducer with potential as an anticancer agent, highlighting the medical applications of these compounds (Zhang et al., 2005).
Synthesis and Molecular Docking Study
A molecular docking study of new 1,3-oxazole clubbed pyridyl-pyrazolines, as discussed by Katariya et al. (2021), demonstrates the significance of these compounds in the development of anticancer and antimicrobial agents (Katariya et al., 2021).
Prediction of Biological Activity
Kharchenko et al. (2008) conducted a study on the prediction of the biological activity of synthesized compounds, providing a basis for further exploration in drug discovery (Kharchenko et al., 2008).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
3-(2-chlorophenyl)-5-(6-chloropyridin-3-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2N3O/c14-10-4-2-1-3-9(10)12-17-13(19-18-12)8-5-6-11(15)16-7-8/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRSYOYQHRQRCQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)C3=CN=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B3005287.png)
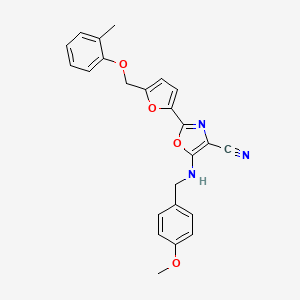

![N-Methyl-N-[(5-methylpyrazin-2-yl)methyl]sulfamoyl fluoride](/img/structure/B3005296.png)


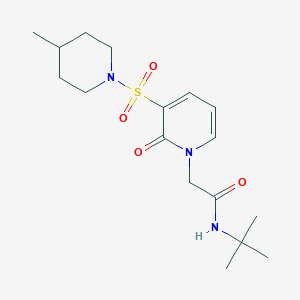
![N-(1,3-benzodioxol-5-ylmethyl)-3-[6-{[2-(4-bromophenyl)-2-oxoethyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]propanamide](/img/structure/B3005302.png)
![N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B3005303.png)
![1-Cyclohexyl-4-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazine-2,3-dione](/img/structure/B3005304.png)
